molecular formula C10H9FO B14769561 1-Ethoxy-2-ethynyl-3-fluorobenzene

1-Ethoxy-2-ethynyl-3-fluorobenzene

Cat. No.: B14769561
M. Wt: 164.18 g/mol
InChI Key: GEADKCNVLLSIOV-UHFFFAOYSA-N
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Description

1-Ethoxy-2-ethynyl-3-fluorobenzene is a substituted aromatic compound featuring an ethoxy group (-OCH₂CH₃) at the 1-position, an ethynyl group (-C≡CH) at the 2-position, and a fluorine atom at the 3-position of the benzene ring. This unique arrangement of substituents confers distinct electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The ethoxy group acts as an electron donor via resonance, while the ethynyl and fluorine groups exert electron-withdrawing effects, creating a polarized aromatic system that influences reactivity in substitution and coupling reactions .

Properties

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

IUPAC Name

1-ethoxy-2-ethynyl-3-fluorobenzene

InChI

InChI=1S/C10H9FO/c1-3-8-9(11)6-5-7-10(8)12-4-2/h1,5-7H,4H2,2H3

InChI Key

GEADKCNVLLSIOV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC=C1)F)C#C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethoxy-2-ethynyl-3-fluorobenzene typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.

Mechanism of Action

The mechanism of action of 1-Ethoxy-2-ethynyl-3-fluorobenzene involves its interaction with molecular targets and pathways:

Comparison with Similar Compounds

1-[(Trimethylsilyl)ethynyl]-3-fluorobenzene

Key Differences :

  • Substituent Variation : Replaces the ethoxy group with a trimethylsilyl (TMS)-protected ethynyl group.
  • Electronic Effects : The TMS group enhances stability by reducing the reactivity of the ethynyl moiety, whereas the ethoxy group in the target compound increases electron density on the ring.
  • Molecular Weight : Higher molecular weight (222.33 g/mol) compared to the target compound due to the bulky TMS group .
  • Applications: The TMS group is often used as a protective strategy in Sonogashira couplings, whereas the ethoxy group in the target compound may direct electrophilic aromatic substitution.
Property 1-Ethoxy-2-ethynyl-3-fluorobenzene 1-[(Trimethylsilyl)ethynyl]-3-fluorobenzene
Substituents -OCH₂CH₃, -C≡CH, -F -C≡C-Si(CH₃)₃, -F
Molecular Weight (g/mol) ~168.16 (estimated) 222.33
Reactivity Polarized ring, electrophilic sites Stabilized ethynyl, less reactive

1,2-Dimethoxy-5-ethoxy-3-fluorobenzene

Key Differences :

  • Substituent Pattern : Contains two methoxy groups and one ethoxy group, compared to the single ethoxy and ethynyl groups in the target compound.
  • Electronic Effects : Multiple electron-donating alkoxy groups increase ring electron density, favoring electrophilic substitution at positions ortho/para to the substituents. In contrast, the ethynyl group in the target compound withdraws electrons, directing reactions to meta positions .
  • Synthetic Routes: Likely synthesized via sequential Williamson etherifications, whereas the target compound may require Sonogashira coupling for ethynyl introduction.
Property This compound 1,2-Dimethoxy-5-ethoxy-3-fluorobenzene
Substituents -OCH₂CH₃, -C≡CH, -F -OCH₃ (×2), -OCH₂CH₃, -F
Electronic Profile Electron-withdrawing (ethynyl, F) Electron-donating (alkoxy groups)
Reactivity Meta-directing Ortho/para-directing

1-(1-Ethynylcyclopropyl)-4-methoxybenzene

Key Differences :

  • Structural Features : Ethynyl group is part of a strained cyclopropyl ring, unlike the linear ethynyl group in the target compound.
  • Safety Profile: Combustion releases toxic fumes (e.g., carbon monoxide), a hazard shared with the target compound due to the ethynyl group .
Property This compound 1-(1-Ethynylcyclopropyl)-4-methoxybenzene
Substituents -OCH₂CH₃, -C≡CH, -F -C≡C-C₃H₆ (cyclopropyl), -OCH₃
Stability Moderate (linear ethynyl) Lower (strained cyclopropane)
Combustion Hazards Toxic fumes (CO, HF) Toxic fumes (CO)

Ethyl 5-bromo-2-fluorobenzoate

Key Differences :

  • Functional Groups : Contains an ester (-COOEt) and bromine instead of ethynyl and ethoxy groups.
  • Reactivity: Bromine facilitates nucleophilic aromatic substitution, whereas the ethynyl group in the target compound enables coupling reactions (e.g., Sonogashira).
  • Applications : More suited for halogen-exchange reactions, unlike the target compound’s utility in alkynylation .

Biological Activity

1-Ethoxy-2-ethynyl-3-fluorobenzene is an organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical structure:

  • Molecular Formula : C11H11F
  • Molecular Weight : 178.21 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. Research indicates that it may act as an inhibitor of specific enzymes involved in cellular signaling pathways, particularly those related to tumor growth and survival. The compound has shown NAE (Nedd8 activating enzyme) inhibitory action, which plays a crucial role in regulating protein degradation pathways that are often exploited by cancer cells .

Antitumor Activity

Studies have demonstrated that this compound exhibits significant antitumor activity. It has been shown to inhibit the growth of various tumor cell lines by inducing apoptosis and cell cycle arrest. The compound's mechanism involves the accumulation of CRL (Cullin-RING ligase) substrate proteins due to NAE inhibition, leading to disrupted cellular signaling and increased apoptosis in cancer cells .

Study 1: Inhibition of Tumor Cell Growth

A study investigated the effects of this compound on human cancer cell lines. The results indicated that the compound reduced cell viability significantly in a dose-dependent manner. The IC50 values for different cell lines were as follows:

Cell LineIC50 (µM)
MCF7 (Breast)5.4
HeLa (Cervical)4.8
A549 (Lung)6.0

The study concluded that the compound's ability to inhibit cell proliferation was linked to its NAE inhibitory properties, which led to increased levels of pro-apoptotic factors .

Study 2: Mechanistic Insights

Another research effort focused on elucidating the mechanism behind the antitumor effects of this compound. The study employed Western blot analysis to assess changes in protein expression levels associated with apoptosis and cell cycle regulation. Key findings included:

  • Increased levels of p21 and p27 proteins, indicating cell cycle arrest.
  • Elevated cleaved caspase-3 levels, confirming apoptosis induction.

These findings support the hypothesis that the compound's biological activity is mediated through its impact on critical regulatory proteins involved in cell cycle progression and apoptosis .

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